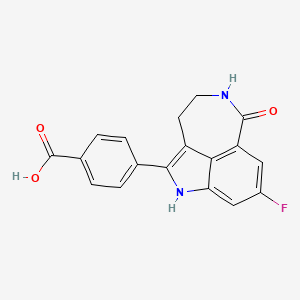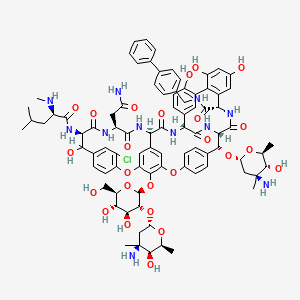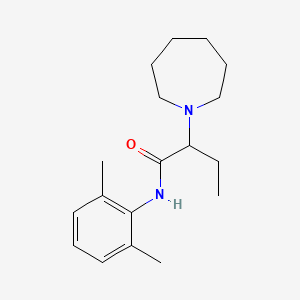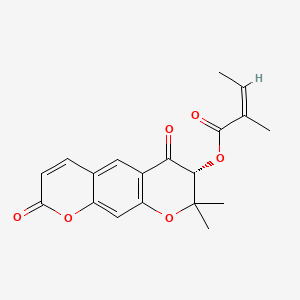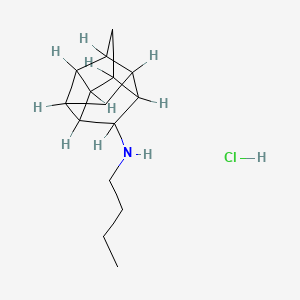
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)uracil is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to include an amino group and a deoxy sugar moiety. These modifications can significantly alter its biological activity and make it a valuable tool in various scientific research fields.
Preparation Methods
The synthesis of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)uracil typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The general synthetic route can be summarized as follows:
Protection of the uracil base: The uracil base is protected to prevent unwanted reactions during glycosylation.
Glycosylation: The protected uracil is reacted with a suitable sugar derivative to form the nucleoside.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesizers to streamline the process.
Chemical Reactions Analysis
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)uracil can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its biological activity.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleoside analogs’ reactivity.
Biology: This compound can be incorporated into DNA or RNA, allowing researchers to study the effects of modified nucleosides on genetic material.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid synthesis.
Industry: It can be used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)uracil involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The amino group and deoxy sugar moiety can interfere with the enzymes involved in nucleic acid synthesis, leading to the inhibition of DNA or RNA replication. This makes it a valuable tool in studying the molecular pathways involved in these processes.
Comparison with Similar Compounds
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)uracil can be compared to other nucleoside analogs, such as:
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil: This compound includes a fluorine atom, which can enhance its biological activity and specificity.
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-methyluracil: The addition of a methyl group can alter its reactivity and interactions with enzymes.
These similar compounds highlight the versatility of nucleoside analogs in scientific research and their potential for developing new therapeutic agents.
Properties
CAS No. |
133488-38-7 |
|---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,4S)-4-amino-5-[(1R)-1,2-dihydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c11-5-3-8(18-9(5)6(15)4-14)13-2-1-7(16)12-10(13)17/h1-2,5-6,8-9,14-15H,3-4,11H2,(H,12,16,17)/t5-,6+,8+,9?/m0/s1 |
InChI Key |
HDLCWWILKKWNET-VJTBBSAFSA-N |
Isomeric SMILES |
C1[C@@H](C(O[C@H]1N2C=CC(=O)NC2=O)[C@@H](CO)O)N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)C(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


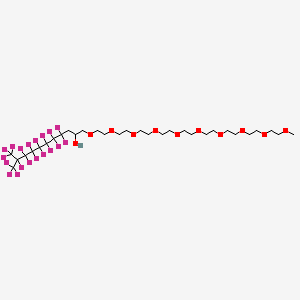
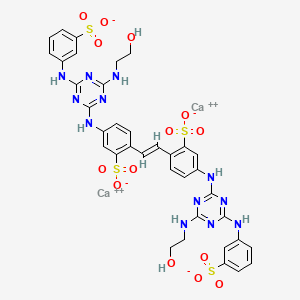
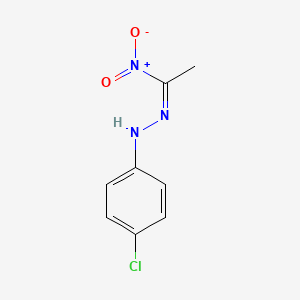
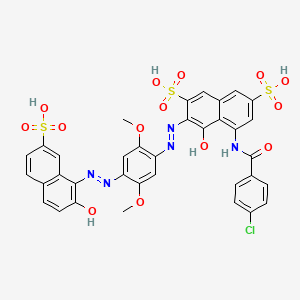
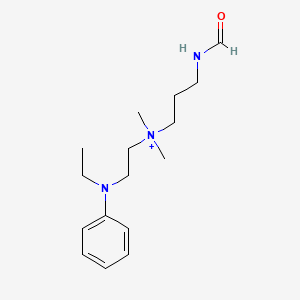
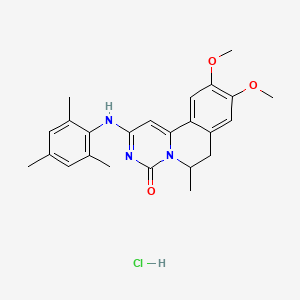

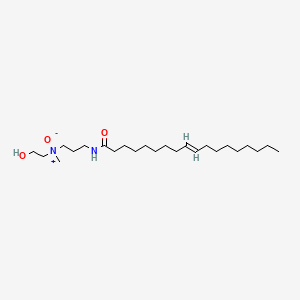
![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)
